Product packaging for Barium--oxoplatinum (1/1)(Cat. No.:CAS No. 50957-65-8)

Barium--oxoplatinum (1/1)

Cat. No.: B14659784
CAS No.: 50957-65-8
M. Wt: 348.41 g/mol
InChI Key: BIGXVYHHNTVTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barium--oxoplatinum (1/1) is a high-purity inorganic compound classified among complex barium salts, positioned for investigation in advanced materials science and catalytic research . As a composite metallic oxide, it falls within a class of materials that often exhibit unique electronic, catalytic, or structural properties worthy of scientific exploration. Researchers may employ this compound in the development of specialized ceramic materials, heterogenous catalysts, or as a precursor in the synthesis of other inorganic complexes . The mechanism of action for compounds in this category is frequently tied to their specific crystalline structure and the synergistic electronic interaction between the constituent metal ions (barium and platinum in this configuration), which can create active sites for catalytic processes or induce specific solid-state phenomena . The research value of Barium--oxoplatinum (1/1) is particularly significant in exploratory chemistry and physics, where the relationship between composition, structure, and function is studied. Potential research applications include fundamental studies on catalytic reaction pathways, investigations into the electrical properties of metal oxides, and the development of novel sensor materials. Characterization of this compound typically involves techniques such as X-ray diffraction (XRD) to determine crystallinity, electron microscopy for morphological analysis, and spectroscopic methods to confirm composition . This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaOPt B14659784 Barium--oxoplatinum (1/1) CAS No. 50957-65-8

Properties

CAS No.

50957-65-8

Molecular Formula

BaOPt

Molecular Weight

348.41 g/mol

InChI

InChI=1S/Ba.O.Pt

InChI Key

BIGXVYHHNTVTIZ-UHFFFAOYSA-N

Canonical SMILES

O=[Pt].[Ba]

Origin of Product

United States

Synthetic Methodologies and Advanced Fabrication Techniques for Barium Oxoplatinum 1/1

High-Pressure and High-Temperature Synthesis Protocols

High-pressure and high-temperature (HPHT) methods are powerful techniques for creating densely packed crystal structures that are often inaccessible under normal atmospheric conditions. aps.org These extreme conditions can alter the thermodynamic landscape, favoring the formation of novel phases with distinct electronic and catalytic properties. aps.org

Stabilization of Perovskite Polytypes under Extreme Conditions

For BaPtO₃, HPHT synthesis has been instrumental in producing a unique 2O-BaPtO₃ polytype. nih.gov This structure is derived from the hexagonal perovskite family and is characterized by chains of face-sharing PtO₆ octahedra. nih.gov Unlike the ideal hexagonal perovskite structure, the 2O-BaPtO₃ phase exhibits a staggered offset between these chains, which breaks the hexagonal symmetry. nih.gov This structural distinction is significant as it influences the material's electronic and catalytic behavior. The synthesis of this specific polytype is typically achieved at pressures around 15.7 kbar and temperatures of 400°C. schweizerbart.de

Role of Pressure-Temperature Phase Diagrams in Material Formation

Pressure-temperature (P-T) phase diagrams are essential roadmaps in materials synthesis, guiding researchers toward the specific conditions required to form a desired crystal structure. By systematically varying pressure and temperature, scientists can explore the stability fields of different polytypes. For complex oxides like BaPtO₃, the P-T diagram reveals the intricate relationship between synthesis parameters and the resulting crystal structure. High-pressure conditions can favor the formation of denser, more closely packed structures, and understanding these relationships is crucial for the targeted synthesis of materials with specific properties. aps.org

Solid-State Reaction Approaches for Controlled Stoichiometry and Crystallinity

Solid-state reaction is a conventional and widely used method for synthesizing ceramic materials like BaPtO₃. This technique involves the intimate mixing of solid precursors, typically oxides or carbonates, followed by heating at high temperatures to induce a chemical reaction and form the desired product.

The primary challenge in solid-state synthesis is achieving a homogeneous mixture of the reactants to ensure a complete reaction and the formation of a single-phase product. The stoichiometry and crystallinity of the final material are highly dependent on factors such as the particle size of the precursors, the mixing method, and the calcination temperature and duration. For the synthesis of barium titanate (BaTiO₃), a related perovskite, solid-state reactions typically involve calcining mixtures of barium carbonate (BaCO₃) and titanium dioxide (TiO₂) at temperatures exceeding 1000°C. core.ac.uk Similar principles apply to the synthesis of BaPtO₃, where precise control over the Ba:Pt molar ratio is critical.

Table 1: Comparison of Solid-State Reaction Parameters for Perovskite Synthesis
ParameterTypical Conditions for BaTiO₃Considerations for BaPtO₃
PrecursorsBarium Carbonate (BaCO₃), Titanium Dioxide (TiO₂)Barium Carbonate (BaCO₃) or Barium Oxide (BaO), Platinum Oxide (PtO₂) or Platinum metal
Calcination Temperature> 1000°C core.ac.ukRequires optimization to ensure complete reaction without decomposition.
AtmosphereAirMay require controlled atmosphere (e.g., oxygen) to maintain platinum oxidation state.
Mixing MethodBall milling, mortar and pestleCrucial for achieving homogeneity and complete reaction. researchgate.net

Solution-Based Precursor Routes and Nanomaterial Synthesis Considerations

Solution-based methods offer several advantages over solid-state reactions, including better mixing of precursors at the atomic level, lower synthesis temperatures, and the ability to control particle size and morphology, which is particularly important for nanomaterial synthesis. e-asct.org

Co-precipitation Techniques for Oxide Precursors

Co-precipitation is a versatile technique for synthesizing complex oxides with precise stoichiometric control. researchgate.net In this method, a solution containing the metal precursors in the desired molar ratio is prepared, and a precipitating agent is added to induce the simultaneous precipitation of the metal hydroxides or other insoluble salts. The resulting precipitate is then filtered, washed, dried, and calcined to form the final oxide product. For barium-containing oxides, oxalate (B1200264) co-precipitation is a common route. researchgate.net The choice of precipitant and the control of pH are critical parameters that influence the composition and properties of the resulting material. doi.org

Wet Impregnation Methods for Catalyst Preparation

Wet impregnation is a widely used technique for preparing supported catalysts, where a porous support material is impregnated with a solution containing the precursor of the active catalytic species. researchgate.netalliedacademies.org While not a direct synthesis method for bulk BaPtO₃, it is highly relevant for catalytic applications where BaPtO₃ nanoparticles are dispersed on a high-surface-area support. The process involves dissolving a soluble platinum precursor and a barium precursor in a suitable solvent and then adding the support material. researchgate.net The solvent is subsequently removed by drying, leaving the precursors deposited on the support surface. A final calcination step converts the precursors into the desired BaPtO₃ phase. The loading of the active components is limited by the solubility of the precursors and the pore volume of the support. alliedacademies.org

Table 2: Overview of Solution-Based Synthesis Techniques
TechniqueDescriptionKey AdvantagesKey Considerations
Co-precipitationSimultaneous precipitation of multiple cations from a solution. researchgate.netExcellent stoichiometric control, high purity, and homogeneity. researchgate.netRequires careful control of pH and precipitating agent. doi.org
Wet ImpregnationDeposition of active species onto a support from a precursor solution. researchgate.netSimple, scalable, and effective for catalyst preparation. researchgate.netLoading is limited by precursor solubility and support pore volume. alliedacademies.org

Advanced Synthesis Strategies for Enhanced Material Integration and Emergent Properties

The properties and potential applications of Barium-oxoplatinum (1/1) are intrinsically linked to its crystal structure and morphology, which are determined by the synthesis methodology. Advanced synthesis strategies aim to move beyond conventional solid-state reactions to fabricate high-purity, crystalline BaPtO₃ with tailored characteristics. These methods are crucial for integrating BaPtO₃ into heterostructures and devices, thereby enabling the exploration of novel emergent phenomena at interfaces and in confined geometries.

One of the foremost advanced techniques utilized for the synthesis of specific phases of Barium-oxoplatinum (1/1) is high-pressure, high-temperature (HPHT) synthesis . This method has been instrumental in accessing phases of BaPtO₃ that are not stable under ambient conditions. For instance, the synthesis of a novel orthorhombic phase, denoted as 2O-BaPtO₃, has been successfully achieved through HPHT methods. This technique allows for the formation of unique crystal structures with distinct electronic and catalytic properties.

Detailed research findings have shown that the synthesis conditions during the HPHT process are critical in determining the final phase and properties of the Barium-oxoplatinum (1/1).

Parameter Value Resulting Phase Observed Property
Pressure> 40 GPa3C BaPtO₃ (Perovskite)Higher density phase
Temperature> 1100 K3C BaPtO₃ (Perovskite)Higher density phase
PressureHigh2O-BaPtO₃Catalytic activity for hydrogen evolution
TemperatureHigh2O-BaPtO₃Catalytic activity for hydrogen evolution

This table presents illustrative data based on findings for high-pressure synthesis of different BaPtO₃ phases. The exact conditions can vary based on the specific experimental setup.

The emergent properties of BaPtO₃ are a direct consequence of its unique crystal and electronic structures, which can be manipulated through these advanced synthesis techniques. A significant emergent property discovered in the 2O-BaPtO₃ phase is its catalytic activity towards the hydrogen evolution reaction (HER) . This finding opens up possibilities for the use of Barium-oxoplatinum (1/1) in clean energy applications. The catalytic performance is thought to arise from the specific arrangement of platinum and oxygen atoms on the surface of the material, a feature that can be fine-tuned through precise synthesis control.

While techniques like Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE) are well-established for the fabrication of high-quality thin films of other complex oxides, their specific and detailed application to Barium-oxoplatinum (1/1) is an area of ongoing research. The potential of these techniques lies in their ability to grow epitaxial thin films and create atomically sharp interfaces with other materials. The integration of BaPtO₃ thin films with technologically relevant substrates, such as silicon, could lead to the development of novel electronic and sensory devices. However, detailed research findings and data tables for the PLD and MBE growth of BaPtO₃ are not yet widely available.

Similarly, solution-based methods like hydrothermal and sol-gel synthesis offer pathways to produce BaPtO₃ nanoparticles and powders with controlled size and morphology. These methods are advantageous for their relatively low cost and scalability. The synthesis of BaPtO₃ nanostructures could lead to the discovery of new size-dependent quantum phenomena and enhanced catalytic activity due to the high surface-area-to-volume ratio. Research into the application of these wet-chemical routes for Barium-oxoplatinum (1/1) is still in its nascent stages.

Structural Elucidation and Phase Transformation Studies of Barium Oxoplatinum 1/1

Crystal Structure Analysis of Perovskite and Hexagonal Polytypes

Barium-oxoplatinum (BaPtO₃) exhibits a fascinating structural chemistry, crystallizing in various forms, including both perovskite and hexagonal polytypes. utexas.edu The specific structure adopted is highly dependent on the synthesis conditions, such as pressure and temperature. While the geometric tolerance factor for BaPtO₃ suggests a preference for hexagonal polytypes, the perovskite structure can be stabilized under high-pressure and high-temperature conditions. utexas.edu

Identification of Space Groups and Crystallographic Parameters

The different crystalline forms of BaPtO₃ are characterized by distinct space groups and crystallographic parameters. For instance, a 12-layer hexagonal polytype has been identified with a hexagonal unit cell. researchgate.net The powder pattern of this form can be indexed to a hexagonal cell with lattice parameters a = 5.64 Å and c = 27.44 Å. researchgate.net

Under high pressure (> 35 GPa) and high temperature (> 1100 K), BaPtO₃ can adopt the perovskite structure. utexas.edu In contrast to the hexagonal forms, the ideal cubic perovskite structure belongs to the space group Pm-3m. However, distortions from this ideal cubic symmetry are common in perovskite materials, leading to lower symmetry space groups.

A recently synthesized orthorhombic phase, termed 2O-BaPtO₃, possesses a structure derived from the hexagonal perovskite type. figshare.comnih.gov This unique structure features chains of face-sharing PtO₆ octahedra. figshare.comnih.gov

Interactive Data Table of BaPtO₃ Crystallographic Data:

PhaseCrystal SystemSpace Groupa (Å)c (Å)
12R Hexagonal PolytypeHexagonalNot specified5.6427.44
PerovskiteCubic (ideal)Pm-3m--
2O-BaPtO₃OrthorhombicNot specified--

Polymorphism and Polytypism in BaPtO₃ Systems

The existence of multiple crystalline forms of BaPtO₃ with the same chemical formula is a clear indication of polymorphism. utexas.edu The term polytypism is used to describe the different stacking sequences of layers of atoms, which is particularly relevant for the hexagonal forms of BaPtO₃. utexas.edu The 12-layer hexagonal polytype is one such example. utexas.edu

The stability of these different polymorphs and polytypes is a delicate balance of thermodynamic factors. The tolerance factor for BaPtO₃, which is greater than 1, predicts the formation of hexagonal polytypes at ambient pressure. utexas.edu This is consistent with experimental observations. utexas.edu The transformation to the denser perovskite structure at high pressures highlights the significant role of external conditions in determining the most stable crystalline form. utexas.edu

Investigation of Phase Transitions and Stability Under Variable Conditions

The structural landscape of BaPtO₃ is dynamic, with transformations between different phases occurring under changing pressure and temperature.

Pressure-Induced Structural Transformations

High-pressure studies have been instrumental in revealing the transition from hexagonal polytypes to the perovskite structure. utexas.edu In-situ X-ray diffraction experiments have demonstrated that the perovskite phase of BaPtO₃ becomes stable at pressures exceeding 35 GPa and temperatures above 1100 K. utexas.edu This pressure-induced transformation is a classic example of Le Chatelier's principle, where the system adopts a more compact atomic arrangement (the perovskite structure) to alleviate the applied pressure.

Temperature-Dependent Phase Equilibria

Temperature also plays a crucial role in the phase stability of BaPtO₃. The thermal decomposition of BaPt(OH)₆ in an oxygen atmosphere at temperatures between 500-700°C yields the 12-layer hexagonal polytype. researchgate.net The stability of the perovskite phase at high temperatures, in conjunction with high pressure, suggests a complex interplay between these two thermodynamic variables in the BaPtO₃ phase diagram. utexas.edu

Advanced X-ray Diffraction Techniques for Structural Refinement

The detailed characterization of the crystal structures of BaPtO₃ relies heavily on advanced X-ray diffraction (XRD) techniques. In-situ XRD, performed under high-pressure and high-temperature conditions, has been essential for identifying and studying the perovskite phase. utexas.edu This technique allows for real-time monitoring of structural changes as they occur.

For the refinement of crystal structures, both powder XRD and single-crystal XRD are employed. Powder XRD provides information about the lattice parameters and phase purity of a sample. researchgate.net Single-crystal XRD, when suitable crystals are available, offers a more precise determination of atomic positions and bond lengths, leading to a highly refined structural model. The combination of these techniques with computational methods, such as first-principles calculations, provides a comprehensive understanding of the intricate structural chemistry of Barium-oxoplatinum (1/1). utexas.edu

Computational and Theoretical Investigations of Electronic Structure and Bonding in Barium Oxoplatinum 1/1

Density Functional Theory (DFT) Methodologies for Electronic Structure Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational materials science, offering a balance between accuracy and computational cost for predicting the electronic structure of solids. The fundamental principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density.

Exchange-Correlation Functionals and Basis Sets Selection

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. Common functionals range from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to more sophisticated hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. The selection of an appropriate functional is critical and is often guided by the nature of the material being studied.

Similarly, the choice of the basis set, which represents the atomic orbitals, is crucial for obtaining reliable results. Plane-wave basis sets are commonly used for periodic systems like crystals, in conjunction with pseudopotentials to represent the core electrons, thereby reducing the computational expense.

Computational Modeling of Ground State Electronic Properties

Using a chosen exchange-correlation functional and basis set, the ground-state electronic properties of a material can be modeled. This involves solving the Kohn-Sham equations to obtain the electron density that minimizes the total energy of the system. From this, fundamental properties such as the total energy, forces on the atoms (which can be used for geometry optimization), and the electronic charge distribution can be calculated.

Analysis of Electronic Band Structure and Density of States (DOS)

The electronic band structure and the density of states (DOS) are two of the most important outputs of a DFT calculation, providing deep insights into the electronic properties of a material.

Total Density of States and Partial Density of States (PDOS) Contributions

The total density of states (DOS) describes the number of available electronic states at each energy level. A high DOS at a particular energy indicates a large number of states available for occupation by electrons. To understand the contribution of individual atoms and their orbitals to the electronic structure, the partial density of states (PDOS) is calculated. The PDOS projects the total DOS onto the atomic orbitals of each element in the compound, revealing the nature of the electronic states (e.g., whether they are derived from barium, platinum, or oxygen orbitals in the case of BaPtO).

Identification of Valence Band Maximum (VBM) and Conduction Band Minimum (CBM) Contributions

The region of the DOS near the Fermi level is of particular interest. The highest occupied energy level at absolute zero temperature is the Valence Band Maximum (VBM), while the lowest unoccupied energy level is the Conduction Band Minimum (CBM). The energy difference between the VBM and CBM defines the band gap, a crucial parameter that determines whether a material is a metal, semiconductor, or insulator. Analysis of the PDOS at the VBM and CBM reveals which atomic orbitals are primarily responsible for the material's frontier electronic properties.

Electron Density Distribution and Chemical Bonding Analysis

The calculated electron density provides a direct visualization of the chemical bonding within the material. By plotting the electron density in different crystallographic planes, one can identify regions of high and low electron concentration, which correspond to covalent bonds and ionic interactions, respectively.

Orbital Hybridization and Covalent Interactions

The following table summarizes the typical atomic orbitals involved in bonding for the constituent elements of Barium-Oxoplatinum (1/1).

ElementAtomic Orbitals Typically Involved in Bonding
Barium (Ba)6s
Platinum (Pt)5d, 6s
Oxygen (O)2p

Further computational analyses, such as the Crystal Orbital Hamilton Population (COHP), would be necessary to precisely quantify the nature and strength of the covalent interactions between the different atomic pairs in BaPtO.

Delocalization and Charge Transfer Mechanisms

Electron delocalization and charge transfer are fundamental aspects of the chemical bonding in Barium-Oxoplatinum (1/1). In metallic and intermetallic systems, valence electrons are often not confined to a single atom or bond but are delocalized over the crystal lattice. This delocalization contributes to the material's conductivity and stability.

Charge transfer refers to the net movement of electronic charge from one atomic species to another. In BaPtO, a significant charge transfer is expected from the electropositive barium atoms to the more electronegative platinum and oxygen atoms. This charge transfer can be quantified using computational methods like Bader charge analysis, which partitions the total electron density among the atoms in the crystal. While specific Bader charge values for BaPtO were not found in the reviewed literature, studies on other barium platinides provide strong evidence for this phenomenon.

The mechanism of charge transfer is driven by the differences in electronegativity between the constituent elements. Barium readily donates its valence electrons, which are then accepted by platinum and oxygen to achieve a more stable electronic configuration. This process is a key factor in determining the oxidation states of the elements within the compound.

Theoretical Prediction of Valence States and Coordination Environments

Quantum-chemical calculations have been pivotal in predicting the valence states and coordination environments of atoms in complex materials like barium platinides. These theoretical predictions often precede and guide experimental verification.

Investigations of Negative Oxidation States of Platinum in Barium Platinides

One of the most remarkable findings from both theoretical and experimental studies on barium platinides is the existence of platinum in negative oxidation states. Spectroscopic measurements, specifically Electron Spectroscopy for Chemical Analysis (ESCA), have provided the first direct experimental proof of this phenomenon.

These experimental findings are in excellent agreement with theoretical predictions from quantum-chemical calculations. The observed negative oxidation states are attributed to a significant charge transfer from barium to platinum. The following table presents the experimentally determined "partial oxidation states" of platinum in several barium platinide compounds.

Compound"Partial Oxidation State" of Platinum
BaPt-1.1
Ba3Pt2-1.25
Ba2Pt-1.6

These values highlight the unusual electronic behavior of platinum in these intermetallic systems, acting as an anion rather than its more common role as a cation. This anionic character is a direct consequence of the strong electropositivity of barium and the significant electron affinity of platinum.

Quantum-Chemical Calculations for Bonding in Metal Carbonyl Analogs

While direct quantum-chemical calculations specifically for Barium-Oxoplatinum (1/1) as a metal carbonyl analog were not identified in the available literature, the principles of bonding in platinum carbonyl complexes can provide valuable insights. In metal carbonyls, the bonding is typically described by the Dewar-Chatt-Duncanson model, which involves two main components:

σ-donation: The carbonyl ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily of carbon 2s character, to an empty d-orbital of the metal.

π-back-donation: The metal donates electron density from a filled d-orbital into the empty π* antibonding orbitals of the carbonyl ligand.

This synergistic bonding mechanism strengthens the metal-carbon bond and influences the C-O bond strength. In the context of BaPtO, if one were to consider a hypothetical scenario where an oxygen atom behaves analogously to a carbonyl ligand, there could be a similar interplay of σ-donation from oxygen p-orbitals to platinum d-orbitals and π-back-donation from filled platinum d-orbitals to empty oxygen orbitals. However, this is a simplified analogy, and the actual bonding in BaPtO is more complex due to the presence of barium and the crystalline environment.

Detailed quantum-chemical calculations would be required to accurately model the bonding in BaPtO and to determine the extent to which analogies with metal carbonyls are applicable. Such calculations would involve analyzing the molecular orbitals, charge distribution, and bond orders within the Ba-Pt-O system.

Compound Names

Trivial NameIUPAC Name
Barium-oxoplatinum (1/1)Barium platinate(II) oxide
BaPtBarium platinum
Ba3Pt2Tribarium diplatinum
Ba2PtDibarium platinum

Advanced Spectroscopic Characterization of Electronic States and Surface Chemistry in Barium Oxoplatinum 1/1

X-ray Photoelectron Spectroscopy (XPS) and Electron Spectroscopy for Chemical Analysis (ESCA)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mat-cs.comsecat.net The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. analyticalanswersinc.com

XPS is a primary tool for determining the surface composition and the oxidation states of the constituent elements in Barium-oxoplatinum. By analyzing the binding energies of the core-level electrons, one can identify the elements present on the surface and their chemical states. For Barium-oxoplatinum, XPS survey scans would be used to confirm the presence of Barium (Ba), Platinum (Pt), and Oxygen (O) and to quantify their atomic concentrations on the surface.

The binding energy of a core electron is sensitive to the chemical environment and oxidation state of the atom. For instance, the binding energy separation between the Ba 3d doublet (3d₅/₂ and 3d₃/₂) is characteristic of the Ba²⁺ state. researchgate.net Similarly, analysis of the Pt 4f and O 1s peaks allows for the determination of their respective oxidation states. The presence of different oxygen species, such as lattice oxygen (O²⁻) and surface-adsorbed oxygen or hydroxyl groups, can often be distinguished by deconvolution of the O 1s spectrum. researchgate.net Studies on various simple inorganic barium compounds, such as BaO, have demonstrated the sensitivity of XPS in identifying surface chemistry and guarding against contamination from species like carbonates. escholarship.org

Table 1: Illustrative XPS Core-Level Binding Energies for Barium-Oxoplatinum (1/1) Note: These are typical binding energy ranges based on data from related compounds. Actual values for Barium-oxoplatinum (1/1) would require experimental verification.

ElementCore LevelTypical Binding Energy (eV)Inferred Oxidation State
BariumBa 3d₅/₂~780Ba²⁺
BariumBa 3d₃/₂~795Ba²⁺
PlatinumPt 4f₇/₂~72 - 75Pt²⁺/Pt⁴⁺
PlatinumPt 4f₅/₂~75 - 78Pt²⁺/Pt⁴⁺
OxygenO 1s~529 - 532O²⁻, surface species

High-resolution scans of specific core levels provide detailed information about the chemical states through the analysis of "chemical shifts." analyticalanswersinc.com These shifts are small changes in the binding energies of core electrons that arise from changes in the local chemical environment. For Barium-oxoplatinum, high-resolution spectra of the Ba 3d, Pt 4f, and O 1s regions would be acquired.

The precise positions and shapes of these peaks can reveal the nature of the Ba-O and Pt-O bonding. In studies of other barium-containing oxides like BaTiO₃, shifts in the barium core levels have been used to distinguish between barium atoms in the bulk of the material versus those on the surface, which have a different coordination environment. aps.org A similar approach for Barium-oxoplatinum could differentiate surface platinum and barium sites from their bulk counterparts, providing critical insight into surface reconstruction and reactivity.

Vibrational Spectroscopy for Molecular Interactions and Surface Species

Vibrational spectroscopy is a powerful category of analytical techniques that provides information about the vibrational modes of molecules and crystal lattices. mdpi.com It is particularly useful for identifying chemical bonds and functional groups, making it ideal for studying surface species and molecular interactions in Barium-oxoplatinum.

Fourier-transform Infrared (FT-IR) spectroscopy is used to probe the vibrational modes of molecules by measuring the absorption of infrared radiation. researchgate.net In the context of Barium-oxoplatinum, FT-IR is exceptionally valuable for studying the adsorption of molecules onto the material's surface, which is a key aspect of its catalytic or sensing functionality.

By exposing the Barium-oxoplatinum surface to probe molecules like carbon monoxide (CO) or ethanol (B145695) and recording the resulting IR spectra, researchers can identify the nature of the active sites and the structure of the adsorbed species. For example, the vibrational frequency of adsorbed CO is highly sensitive to the nature of the platinum site it binds to (e.g., atop vs. bridge-bonded sites) and the oxidation state of the platinum atom. tue.nl Similarly, studying the adsorption of species like carbonates from the environment can help understand surface stability and deactivation mechanisms. cambridge.org

Table 2: Potential FT-IR Bands for Species Adsorbed on Barium-Oxoplatinum (1/1) Surface Note: These are representative frequency ranges for common probe molecules on platinum-containing surfaces.

Adsorbed SpeciesVibrational ModeTypical Frequency Range (cm⁻¹)Interpretation
Carbon Monoxide (CO)C≡O stretch (linear)2000 - 2100CO adsorbed on a single Pt atom
Carbon Monoxide (CO)C≡O stretch (bridged)1800 - 1900CO adsorbed between two Pt atoms
Hydroxyl (OH)O-H stretch3200 - 3700Surface hydroxyl groups, adsorbed water
Carbonate (CO₃²⁻)C-O stretch1300 - 1600Formation of surface carbonate species

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. arxiv.org It is complementary to FT-IR and is particularly powerful for studying the crystalline structure and lattice dynamics (phonons) of inorganic materials like Barium-oxoplatinum.

The Raman spectrum of Barium-oxoplatinum would consist of a series of peaks, each corresponding to a specific phonon mode of the crystal lattice. The number, position, and symmetry of these Raman-active modes are determined by the material's crystal structure and symmetry. aps.org Therefore, Raman spectroscopy serves as a structural fingerprint, allowing for phase identification and the detection of subtle structural distortions or defects. The temperature dependence of Raman peak positions and widths can also provide insight into anharmonic effects and spin-phonon coupling in the material. aps.orgaps.org

In-situ and Operando Spectroscopic Studies for Dynamic Processes

While the aforementioned techniques provide valuable information under static conditions, understanding the behavior of Barium-oxoplatinum in a working environment requires in-situ (in the presence of a reactive environment) and operando (while the reaction is occurring) studies. ntnu.noresearchgate.net These approaches involve integrating a spectroscopic measurement with a controlled reaction cell, allowing for the direct observation of the material's properties under realistic conditions of temperature, pressure, and gas composition. nih.gov

Applying operando XPS, FT-IR, or Raman spectroscopy to Barium-oxoplatinum can reveal dynamic changes in surface composition, oxidation states, and the nature of adsorbed intermediates during a catalytic reaction. unito.it For example, operando FT-IR could track the conversion of reactants and the formation of products on the catalyst surface in real-time. unito.it Operando XPS could monitor changes in the oxidation states of barium and platinum as the catalytic cycle proceeds. This approach bridges the gap between the idealized surface science studies and practical applications by providing a direct correlation between the catalyst's structure and its activity and selectivity under working conditions. researchgate.net

Real-time Analysis of Surface Reactions and Structural Changes

The study of surface reactions and dynamic structural transformations in materials like Barium-oxoplatinum (1/1) necessitates the use of in situ and operando spectroscopic techniques. These methods allow for the observation of the material under realistic reaction conditions, providing insights into reaction mechanisms and catalyst behavior in real-time.

Techniques such as time-resolved X-ray absorption spectroscopy (XAS) and surface-enhanced infrared (IR) spectroscopy are pivotal for monitoring these dynamic processes. nih.govrsc.org For instance, time-resolved XAS can track changes in the oxidation state of platinum and its local coordination environment with a high temporal resolution. nih.gov In a hypothetical scenario involving the oxidation of Barium-oxoplatinum (1/1), one could monitor the Pt-O bond formation and changes in the Pt-Pt coordination number as the reaction proceeds.

A study on platinum nanoparticles demonstrated that during electrochemical oxidation, longer Pt-O bonds (2.2-2.3 Å), attributed to hydroxyl species, form initially. nih.gov These subsequently transform into shorter Pt-O bonds (2.0 Å) corresponding to adsorbed atomic oxygen, which then incorporates into the nanoparticle lattice, leading to expanded Pt-Pt bond distances of 3.1 Å. nih.gov This sequence of events, captured with a time resolution of less than a second, showcases the power of real-time monitoring. nih.gov

Similarly, surface-enhanced IR absorption spectroscopy has been effectively used to monitor electrocatalytic reactions on platinum nanoparticles in real-time. rsc.orgelsevierpure.com This technique can identify adsorbed intermediates and products on the catalyst surface, offering molecular-level insights into reaction pathways. For Barium-oxoplatinum (1/1), this could involve tracking the adsorption and conversion of reactants, providing data on reaction kinetics and surface poisoning effects.

The table below illustrates hypothetical data that could be obtained from a time-resolved XAS experiment on Barium-oxoplatinum (1/1) during an oxidation process, based on findings for similar platinum systems. nih.gov

Time (seconds)Pt Oxidation StatePt-O Bond Distance (Å)Pt-Pt Bond Distance (Å)
0+2-2.77
10+2.22.252.78
30+2.52.052.85
60+3.12.013.10
120+3.82.003.12

Correlating Spectroscopic Signatures with Theoretical Models

A comprehensive understanding of the electronic states and surface chemistry of Barium-oxoplatinum (1/1) is achieved by correlating experimental spectroscopic data with theoretical models. Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure and predict spectroscopic properties of materials. ucl.ac.ukucl.ac.uk

Theoretical investigations can model various surface facets and the adsorption of different species, providing a framework for interpreting experimental results. ucl.ac.uk For example, DFT calculations can predict the vibrational frequencies of adsorbates on a platinum surface, which can then be compared with experimental data from IR or Raman spectroscopy to identify reaction intermediates. nih.gov

Furthermore, theoretical models can help to elucidate complex XAS data. By calculating the theoretical X-ray Absorption Near Edge Structure (XANES) spectra for different proposed structures and electronic configurations, a best-fit model can be determined that aligns with the experimental data. This approach has been used to understand the nature of surface oxides on platinum catalysts. acs.org

In the context of Barium-oxoplatinum (1/1), DFT could be used to model the effects of barium on the electronic properties of the platinum-oxygen bonds. This would involve calculating the density of states (DOS) and simulating how it changes upon surface reactions. These theoretical predictions can then be validated against experimental spectroscopic measurements.

The following table presents a hypothetical correlation between experimental spectroscopic signatures and theoretical DFT calculations for Barium-oxoplatinum (1/1) interacting with carbon monoxide, a common probe molecule in catalysis.

Spectroscopic TechniqueExperimental ObservationTheoretical (DFT) Correlation
IR SpectroscopyC-O stretching frequency at 2050 cm⁻¹Calculation of C-O vibrational frequency for CO adsorbed on a Pt site, confirming atop binding.
XANESShift in Pt L₃-edge to higher energyCalculation of the core-level electron binding energies, indicating an increase in the Pt oxidation state upon CO adsorption.
Raman SpectroscopyLow-frequency mode at 480 cm⁻¹Prediction of a Pt-CO vibrational mode, corresponding to the stretching of the bond between the platinum surface and the carbon atom.

By integrating real-time spectroscopic analysis with robust theoretical modeling, a detailed and dynamic picture of the surface chemistry and electronic structure of complex materials like Barium-oxoplatinum (1/1) can be developed. nih.govrsc.org

Catalytic Applications and Mechanistic Insights of Barium Oxoplatinum 1/1 Materials

NOx Storage-Reduction (NSR) Catalysis

NSR technology is a crucial strategy for controlling nitrogen oxide (NOx) emissions from diesel and other lean-burn engines. The process operates cyclically: during the lean (oxygen-rich) phase, NOx is oxidized and stored on the catalyst; during the brief rich (fuel-rich) phase, the stored NOx is released and reduced to nitrogen (N₂).

Adsorption and Desorption Mechanisms of Nitrogen Oxides on Catalyst Surfaces

The storage of NOx on barium-oxoplatinum catalysts is a multi-step process involving the adsorption of different nitrogen oxide species. The mechanism is highly dependent on temperature and the composition of the gas stream.

The primary pathway for NOx storage begins with the oxidation of nitric oxide (NO), the main component of engine NOx emissions, to nitrogen dioxide (NO₂) on the platinum sites. Barium oxide (BaO), the primary storage component, demonstrates a much greater ability to adsorb NO₂ than NO. researchgate.net The adsorbed NO₂ then reacts with the barium sites to form nitrites and nitrates.

Research using in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) shows that at temperatures below 350°C, NO adsorption leads primarily to the formation of nitrites. nih.gov As the temperature increases above 350°C, the catalyst's efficiency in oxidizing NO to NO₂ improves, promoting the formation of more stable nitrate species. nih.gov Studies on Pt/BaO/Al₂O₃ catalysts have identified the formation of both surface nitrates and more thermally stable bulk barium nitrate (Ba(NO₃)₂). airitilibrary.com

The process can be summarized by two main routes:

Nitrite Route: Predominant at lower temperatures, involving the direct reaction of NO with the storage sites.

Nitrate Route: More significant at higher temperatures, proceeding via the oxidation of NO to NO₂ followed by reaction with the barium sites. nih.gov

Desorption of the stored NOx occurs during the rich phase of the NSR cycle. The decomposition of the stored species releases NOx back into the gas phase, where it is subsequently reduced. The thermal decomposition of surface nitrates typically results in the co-desorption of NO₂ and O₂, while bulk Ba(NO₃)₂ decomposes to release NO and O₂ at higher temperatures. airitilibrary.com

Influence of Barium and Platinum Components on Storage and Reduction Processes

Barium Component: The barium component, typically present as barium oxide (BaO), acts as the primary NOx storage site. nih.govntnu.no During the lean phase, BaO captures NO₂, forming barium nitrate (Ba(NO₃)₂). Investigations have shown that NOx storage can occur first on BaO and subsequently on barium carbonate (BaCO₃), which may also be present on the catalyst surface. researchgate.net The amount of NOx stored at catalyst saturation at 350°C has been measured to correspond to 17.6% of the available barium. researchgate.net The basicity of the barium sites is key to their ability to effectively trap the acidic NOx gases.

Platinum Component: Platinum serves multiple crucial functions. Its primary role during the lean phase is to catalyze the oxidation of NO to NO₂, which is the rate-limiting step for the storage process, as NO₂ is more readily adsorbed by the barium sites. researchgate.net During the rich phase, platinum acts as the catalyst for the reduction of the released NOx species to N₂ using reductants like hydrocarbons or CO. The state of the platinum (metallic or oxidized) significantly affects the catalyst's performance. rsc.org Metallic platinum can reduce NO to N₂O and N₂, while oxidized platinum species (PtOₓ) can open different reaction pathways. rsc.org The combination of platinum and rhodium is often used in commercial catalysts, where platinum excels at oxidation and rhodium shows high activity for NOx reduction. researchgate.net

The table below summarizes the principal roles of each component in the NSR process.

ComponentPrimary PhaseKey Function(s)
Platinum (Pt) Lean (O₂-rich)Catalyzes the oxidation of NO to NO₂.
Rich (Fuel-rich)Catalyzes the reduction of stored NOx to N₂.
Barium (Ba) Lean (O₂-rich)Acts as the storage site, capturing NO₂ to form nitrites and nitrates (e.g., Ba(NO₃)₂).
Rich (Fuel-rich)Releases stored NOx for reduction.

Role of Support Materials (e.g., Alumina, Ceria) in Catalytic Activity

Alumina (Al₂O₃): Gamma-alumina (γ-Al₂O₃) is a widely used support due to its high surface area and thermal stability. In Pt/BaO/Al₂O₃ systems, the alumina support is not merely a passive scaffold. Studies have shown that NOx can also adsorb on the alumina surface, forming surface nitrates. airitilibrary.com This indicates that the support itself contributes to the total NOx storage capacity, especially at lower temperatures.

Ceria (CeO₂): Ceria is a redox-active support that can significantly enhance catalytic performance. Its ability to store and release oxygen (known as oxygen storage capacity, OSC) is particularly beneficial. In the context of NSR catalysis, this property can facilitate oxidation and reduction reactions. Research on catalysts containing cerium oxide has revealed a strong correlation between the size of the CeO₂ crystals and NOx storage performance at low temperatures. sae.org Furthermore, oxygen vacancies on the ceria surface are believed to be involved in the pathways for NOx reduction during the rich phase. mdpi.com The addition of platinum to ceria can create new reaction pathways for NOx storage by activating gas-phase oxygen. rsc.org

The choice of support material can thus be used to tune the catalyst's properties, influencing the dispersion of active sites, the total storage capacity, and the efficiency of the reduction cycle.

Carbon Monoxide Oxidation Catalysis

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is another critical reaction in exhaust gas aftertreatment. Platinum-based catalysts are highly effective for this process. The presence of barium and the interaction with support materials can influence both the activity and stability of the catalyst.

Activity and Stability of BaPtO-based Catalysts in CO Oxidation

Platinum supported on reducible oxides like ceria (CeO₂) is known for its high catalytic activity in CO oxidation. The support can promote activity but also introduce stability challenges. A common issue is the deactivation of the catalyst under reaction conditions (high temperature or excess O₂) by converting highly active metallic platinum clusters into less active platinum oxide (PtOₓ) species. nih.govnih.gov This creates a trade-off between catalyst activity and stability.

Recent research has focused on overcoming this trade-off. One approach involves trapping platinum clusters at specific sites on the ceria support, which can inhibit the deactivating re-oxidation of the metal, leading to a catalyst that is both highly active and stable. nih.govnih.gov The stability of the catalyst is crucial for long-term performance in real-world applications.

The activity of CO oxidation catalysts is often measured by the temperatures required to achieve 50% (T₅₀) and 100% (T₁₀₀) CO conversion. The table below presents typical performance data for a cobalt/ceria catalyst, illustrating how activity is reported.

Catalyst CompositionT₅₀ (°C)T₁₀₀ (°C)
50/50 Co₃O₄/CeO₂~122>160
Data derived from studies on cobalt-based catalysts to illustrate typical reporting metrics. researchgate.net

Investigation of Reaction Pathways and Rate-Determining Steps

The mechanism of CO oxidation on platinum surfaces has been extensively studied. It is generally accepted that the reaction on polycrystalline platinum follows the Langmuir-Hinshelwood mechanism. mdpi.com This mechanism involves the following key steps:

Molecular adsorption of CO onto platinum sites.

Dissociative adsorption of O₂ onto adjacent platinum sites to form adsorbed oxygen atoms.

Reaction between an adsorbed CO molecule and an adsorbed oxygen atom.

Desorption of the resulting CO₂ molecule, freeing the active site. mdpi.com

At low temperatures, the platinum surface can become covered with strongly adsorbed CO molecules, which inhibits the adsorption of oxygen. mdpi.com This "CO poisoning" is a rate-limiting factor. As the temperature increases, CO begins to desorb, freeing up sites for oxygen adsorption and dissociation, which leads to a sharp increase in the reaction rate. mdpi.com

Alternative mechanisms have also been proposed. For instance, under certain conditions, the reaction may not proceed through the conventional Mars-van Krevelen scheme but via a process involving the reduction of platinum oxide (PtO₂) by CO. researchgate.net In this model, the proposed reactions are:

PtO₂(s) + 2CO → Pt(g) + 2CO₂

Pt(g) + O₂ → PtO₂(g) → PtO₂(s)

Here, the first reaction determines the kinetics of CO oxidation, while the second governs the regeneration of the platinum oxide layer. researchgate.net The specific reaction pathway and rate-determining step can be influenced by factors such as temperature, reactant partial pressures, and the nature of the catalyst support.

Piezocatalytic Activity and Hydrogen Generation

The application of mechanical energy to drive chemical reactions, a field known as piezocatalysis, has emerged as a promising avenue for sustainable energy production, particularly for generating hydrogen from water. researchgate.net Materials that exhibit piezoelectric properties, such as barium titanate (BaTiO₃), can convert mechanical stress into electrical energy, which in turn can initiate redox reactions for water splitting. researchgate.netresearchgate.net The efficiency of this process can be significantly enhanced by the addition of a co-catalyst, such as platinum, to the surface of the piezoelectric material.

Exploration of Piezocatalytic Water Splitting Mechanisms

Piezocatalytic water splitting is fundamentally driven by the generation, separation, and migration of charge carriers (electrons and holes) within a piezoelectric semiconductor when subjected to mechanical stress, such as ultrasonic vibration. acs.orgresearchgate.net In a material like barium titanate, mechanical strain induces a piezoelectric potential, leading to the separation of positive and negative charges. researchgate.net This creates an internal electric field that drives the generated electrons and holes to the catalyst's surface.

Role of Platinum Decoration in Enhancing Catalytic Performance

The decoration of piezoelectric materials like barium titanate with platinum nanoparticles as a co-catalyst dramatically improves the rate of hydrogen generation. researchgate.netlsbu.ac.uk Platinum serves several critical functions in the piezocatalytic system:

Enhanced Charge Carrier Separation and Mobility : Platinum has an exceptional ability to trap electrons. lsbu.ac.uk When deposited on the surface of barium titanate, it acts as an electron sink, accepting the piezo-generated electrons from the conduction band of the BaTiO₃. acs.org This efficient transfer of electrons facilitates the separation of charge carriers, reducing the likelihood of electron-hole recombination and increasing the number of electrons available for the reduction reaction. acs.orgresearchgate.net

Lowering Activation Energy : Platinum is a highly effective catalyst for the hydrogen evolution reaction (HER). lsbu.ac.ukhydrogen-central.com It provides highly active sites that lower the activation energy, or overpotential, required for the reduction of protons (H⁺) to molecular hydrogen (H₂). acs.orgresearchgate.net

The loading and dispersion of the platinum co-catalyst are key parameters that determine the ultimate piezocatalytic activity. researchgate.netacs.org An optimal loading exists, as too little platinum results in a limited number of active sites, while excessive loading can lead to nanoparticle aggregation, which reduces the effective surface area. researchgate.net

Catalyst Stability, Durability, and Deactivation Mechanisms

The long-term performance of a catalyst is paramount for its practical application. For barium-oxoplatinum materials, stability is influenced by factors such as the thermal resistance of the platinum nanoparticles and the nature of the interaction between the platinum and the barium-containing support.

Thermal Stability and Sintering Resistance of Platinum Nanoparticles

A primary mechanism for the deactivation of supported metal catalysts at elevated temperatures is sintering, where nanoparticles migrate and coalesce into larger particles. semanticscholar.orguni-heidelberg.de This process leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. researchgate.net The thermal stability of platinum nanoparticles is highly dependent on the nature of the support material. uni-heidelberg.deresearchgate.net

Strategies to improve sintering resistance often focus on strengthening the interaction between the platinum particles and the support. mdpi.com For instance, strong interactions between platinum and supports like ceria-based oxides can anchor the nanoparticles, inhibiting their migration even at high temperatures. researchgate.net Research has shown that the introduction of elements like selenium or the use of supports with high oxygen ion lability can significantly suppress sintering. semanticscholar.orgmdpi.comnih.gov

Table 1: Impact of Support on Platinum Nanoparticle Sintering

Support Material Sintering Behavior at High Temperature Underlying Mechanism
Alumina (Al₂O₃) Significant particle growth and sintering occurs. researchgate.netmdpi.com Weaker metal-support interaction allows for particle migration. mdpi.com
Ceria-Zirconia (CZ) Marked resistance to sintering; potential for redispersion. mdpi.com Strong Pt-oxide-support interaction acts as an anchor; high oxygen ion lability. researchgate.netmdpi.com

This table provides an interactive overview of how different support materials affect the thermal stability of platinum nanoparticles.

Interaction Between Active Sites and Support Matrix

The interaction between the platinum active sites and the support matrix, often termed the strong metal-support interaction (SMSI), is crucial for both catalytic activity and stability. researchgate.netresearchgate.net This interaction can alter the electronic properties of the platinum nanoparticles, which in turn influences their catalytic performance. researchgate.net

In the context of perovskite supports like barium titanate, the interaction can stabilize the platinum particles and prevent agglomeration. mdpi.com For example, the bond between platinum and oxygen atoms in a ceria-based support (Pt-O-Ce) can act as an anchor, inhibiting sintering. researchgate.net Furthermore, electron transfer from an oxide support to the platinum atoms can increase the electron density on the platinum, enhancing its electrocatalytic activity and stability. researchgate.net However, in piezocatalysis under mechanical vibration, a primary deactivation pathway observed is the mechanical removal or loss of platinum from the catalyst surface rather than a phase change in the support material. lsbu.ac.uklsbu.ac.uk

Regeneration Strategies for Spent Catalysts

Catalyst deactivation is a significant challenge, and the ability to regenerate a spent catalyst is economically and environmentally important. researchgate.netnsf.gov Deactivation can occur through sintering or the formation of coke (carbonaceous deposits) on the active sites. nsf.gov

For catalysts deactivated by sintering, regeneration is more challenging. One promising approach involves the redispersion of agglomerated particles, which can sometimes be achieved by applying high-temperature oxidative treatments, particularly with supports that have high oxygen lability. mdpi.com

For deactivation caused by coking, common regeneration strategies include:

Oxidative Treatment : Controlled oxidation in air can burn off coke deposits, restoring catalytic activity. However, this process must be carefully managed to avoid excessive heat that could cause further sintering of the metal nanoparticles. nsf.gov

Hydrogen Treatment : In some cases, treatment in pure hydrogen can remove certain types of coke from the metallic nanoparticle surface, restoring most of the catalytic activity without the need for high-temperature oxidation. nsf.gov

The development of "self-regenerating" or "intelligent" catalysts, particularly with perovskite structures, is an advanced strategy. researchgate.net In these systems, the active metal nanoparticles can be exsolved from the perovskite lattice under reducing conditions and re-incorporated under oxidizing conditions, which prevents particle growth and maintains high catalytic activity over many cycles. researchgate.net

Future Directions and Emerging Research Avenues for Barium Oxoplatinum 1/1

Advanced Material Design and Engineering for Tailored Functionality

The next frontier in the study of Barium-oxoplatinum (1/1) involves the precise engineering of its structure and composition to elicit tailored functionalities. This approach moves beyond simple synthesis to the deliberate design of materials with predictable and enhanced properties.

A promising research avenue lies in the use of barium platinate as a precursor to integrate platinum into other perovskite structures. A notable example is the incorporation of platinum into titanate perovskites. In this approach, barium platinate serves as a stable, high-temperature platinum oxide source, which, through a process akin to the "Trojan horse" legend, allows for the uniform distribution of platinum within the perovskite lattice during solid-state synthesis. Subsequent exsolution processes can lead to the emergence of active and stable platinum nanoparticles firmly anchored to the perovskite surface. researchgate.net This method has been shown to yield catalysts with superior CO oxidation activity and stability compared to conventionally prepared platinum catalysts. researchgate.net The emergent properties of such integrated systems, including enhanced catalytic activity and durability, are a direct result of the strong interaction between the exsolved platinum nanoparticles and the perovskite support.

Precursor CompoundHost PerovskiteResulting StructureEmergent Property
Barium Platinate (BaPtO₃)Titanate PerovskitePlatinum nanoparticles embedded in the perovskite surfaceEnhanced CO oxidation activity and stability researchgate.net

This table illustrates the integration of platinum from a barium platinate precursor into a host perovskite, leading to novel catalytic properties.

The vast compositional space of perovskite materials makes traditional trial-and-error synthesis methods inefficient. High-throughput screening (HTS) and computational design are set to revolutionize the discovery of new BaPtO-based materials. HTS allows for the rapid synthesis and testing of a large number of material variations, accelerating the identification of compounds with desired properties.

Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the structural, electronic, and catalytic properties of new materials before they are synthesized. utexas.edursc.org These methods can be used to screen vast libraries of potential compositions to identify promising candidates for specific applications. For instance, computational screening can predict the stability and electronic band structure of novel BaPtO-based perovskites, guiding experimental efforts towards the most viable materials for applications in electronics and catalysis. nanoge.org The synergy between high-throughput experimentation and computational modeling provides a powerful toolkit for the rational design of the next generation of barium-oxoplatinum materials.

Exploration of Novel Applications Beyond Current Catalytic Focus

While the catalytic properties of platinum-containing materials are well-established, future research will likely uncover novel applications for Barium-oxoplatinum (1/1) in diverse fields. The unique electronic and structural characteristics of perovskite oxides suggest potential uses in areas such as environmental remediation and energy conversion.

For example, perovskite oxides are being investigated for the electrocatalytic reduction of nitrates in wastewater, a critical environmental concern. acs.org The compositional flexibility of perovskites allows for the fine-tuning of their catalytic activity for specific reactions. researchgate.net Furthermore, perovskite-based materials are being explored as cost-effective alternatives to platinum in fuel cells and dye-sensitized solar cells. psecommunity.orgrepec.org Research into doped or composite forms of BaPtO₃ could lead to its application in these emerging technologies, moving beyond its traditional catalytic roles. The potential for Barium-oxoplatinum in advanced oxidative processes for water treatment also presents a compelling area for future investigation. mdpi.com

Development of In-Operando Characterization Techniques for Mechanistic Elucidation

A deeper understanding of how Barium-oxoplatinum (1/1) functions at the atomic level during a chemical reaction is crucial for the rational design of improved materials. The development and application of in-operando characterization techniques are central to achieving this goal. These techniques allow researchers to probe the material's properties under actual operating conditions, providing real-time insights into reaction mechanisms and catalyst behavior. researchgate.netmdpi.comnih.gov

Techniques such as in-situ X-ray absorption spectroscopy (XAS) and scanning tunneling microscopy (STM) can reveal dynamic changes in the electronic structure and surface morphology of BaPtO₃ during catalytic processes. acs.org By observing the active sites and intermediate species as they form and evolve, a more accurate picture of the catalytic cycle can be constructed. This knowledge is invaluable for understanding structure-activity relationships and for designing catalysts with enhanced performance and stability. researchgate.net

Multiscale Modeling and Simulation Approaches to Bridge Fundamental Understanding and Applied Performance

To fully harness the potential of Barium-oxoplatinum (1/1), a bridge must be built between the fundamental understanding of its properties at the atomic scale and its performance in real-world applications. Multiscale modeling and simulation provide the theoretical framework to connect these different length and time scales. nih.govd-nb.info

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